phenyl 4-({[(5-chloro-2-methoxyphenyl)carbamoyl]amino}methyl)piperidine-1-carboxylate
Description
Phenyl 4-({[(5-chloro-2-methoxyphenyl)carbamoyl]amino}methyl)piperidine-1-carboxylate is a synthetic small molecule featuring a piperidine core substituted with a phenyl carbamate group and a carbamoyl-linked 5-chloro-2-methoxyphenyl moiety. Its structure combines a rigid piperidine scaffold with aromatic and carbamate functionalities, which are common in bioactive compounds targeting enzymes or receptors. The 5-chloro-2-methoxy substitution on the phenyl ring may enhance lipophilicity and influence binding interactions, while the carbamate group contributes to metabolic stability .
Properties
IUPAC Name |
phenyl 4-[[(5-chloro-2-methoxyphenyl)carbamoylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4/c1-28-19-8-7-16(22)13-18(19)24-20(26)23-14-15-9-11-25(12-10-15)21(27)29-17-5-3-2-4-6-17/h2-8,13,15H,9-12,14H2,1H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVDVSNKXIHPDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that compounds with similar structures often interact withbenzylic positions . These positions are particularly reactive due to their proximity to the aromatic ring, which can stabilize intermediates formed during reactions.
Mode of Action
The compound likely interacts with its targets through nucleophilic substitution and free radical reactions . In nucleophilic substitution, a nucleophile (electron-rich species) replaces a group or atom on the target molecule. Free radical reactions involve the formation of highly reactive species with unpaired electrons.
Biochemical Pathways
The compound may be involved in Suzuki–Miyaura cross-coupling reactions , a widely-used method for forming carbon-carbon bonds. This process involves the coupling of an organoboron compound (like our compound) with a halide or pseudohalide under the action of a palladium catalyst.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Carboxylates with Aromatic Substitutions
(a) Autotaxin Inhibitors ()
Compounds such as (3,5-dichlorophenyl)methyl 4-{[4-(sulfamoylamino)phenyl]carbamoyl}piperidine-1-carboxylate (Compound 1, ) share the piperidine-carboxylate scaffold but replace the carbamoyl group with a sulfamoylamino moiety. Key differences include:
- Biological Activity : Compound 1 demonstrated inhibitory activity in bis-pNPP and plasma assays for Autotaxin, a lysophospholipase D enzyme. The target compound’s 5-chloro-2-methoxyphenyl group may favor different target interactions, though direct activity data are unavailable .
(b) 4-(Phenylamino)-1-(Phenylmethyl)-4-Piperidinecarboxylic Acid Hydrochloride ()
This compound features a phenylmethyl group and phenylamino substitution on piperidine. The hydrochloride salt form () improves aqueous solubility, a property the target compound may lack due to its neutral carbamate .
Carbamate-Containing Analogues
(a) Entinostat ()
Entinostat (SNDX-275), a pyridinylmethyl carbamate with a benzamido group, is an antineoplastic HDAC inhibitor. Structural parallels include:
- Carbamate Linkage : Both compounds utilize carbamate groups for stability.
- Aromatic Substitutions: Entinostat’s 2-aminophenyl group vs. the target’s 5-chloro-2-methoxyphenyl may lead to divergent therapeutic effects. The chloro-methoxy combination could enhance CNS penetration compared to Entinostat’s polar aminophenyl group .
(b) Benzyl 4-((2-(tert-butyl)phenyl)(phenyl(pyridin-2-yl)methyl)carbamoyl)piperidine-1-carboxylate ()
This compound includes a bulky tert-butylphenyl group and a pyridinylmethyl carbamate.
Data Table: Structural and Functional Comparison
Key Findings and Implications
- Synthetic Complexity : Cyclopropane or boronate-containing analogs () require advanced stereochemical control, unlike the target compound’s simpler synthesis .
- Therapeutic Potential: The target’s carbamoyl-aryl structure aligns with kinase or protease inhibitor motifs, suggesting possible applications in oncology or inflammation, though empirical data are needed .
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